molecular formula C6H5BrO2S B2914151 2-(2-Bromothiophen-3-yl)acetic acid CAS No. 174454-41-2

2-(2-Bromothiophen-3-yl)acetic acid

Cat. No.: B2914151
CAS No.: 174454-41-2
M. Wt: 221.07
InChI Key: CGQRDVQJIXQIRB-UHFFFAOYSA-N
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Description

2-(2-Bromothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 2-position of the thiophene ring and an acetic acid group at the 3-position

Scientific Research Applications

2-(2-Bromothiophen-3-yl)acetic acid has several scientific research applications:

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

Preparation Methods

The synthesis of 2-(2-Bromothiophen-3-yl)acetic acid typically involves the bromination of thiophene derivatives followed by acetic acid substitution. One common method is the bromination of 3-thiopheneacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Bromothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent can yield a variety of substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Bromothiophen-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The bromine atom and the acetic acid group play crucial roles in binding to the target molecule, either through covalent or non-covalent interactions .

Comparison with Similar Compounds

2-(2-Bromothiophen-3-yl)acetic acid can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(2-bromothiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQRDVQJIXQIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174454-41-2
Record name 2-(2-bromothiophen-3-yl)acetic acid
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